molecular formula C24H25N5O2 B11264278 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B11264278
M. Wt: 415.5 g/mol
InChI Key: QVEJGCLBHVOABO-UHFFFAOYSA-N
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Description

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and triazine rings in its structure makes it a unique molecule with significant pharmacological potential.

Preparation Methods

The synthesis of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Chemical Reactions Analysis

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE undergoes several types of chemical reactions:

Scientific Research Applications

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE can be compared with other similar compounds:

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C24H25N5O2/c1-2-18-10-12-20(13-11-18)21-15-22-24(31)28(26-17-29(22)27-21)16-23(30)25-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,2,6,9,14,16H2,1H3,(H,25,30)

InChI Key

QVEJGCLBHVOABO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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